N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Scientific Research Applications
Anticancer Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide and its derivatives have been widely studied for their potential anticancer activities. Research has revealed that compounds with the benzothiazole structure display considerable anticancer properties against various cancer cell lines. For instance, certain derivatives have shown significant antitumor activity in vitro against a range of human tumor cell lines derived from different neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015). Similarly, some 2-phenyl benzothiazole derivatives were synthesized and evaluated against the breast cancer cell line T47D, revealing potent cytotoxic activity (Firoozpour, Mokhtari, Moghimi, Safavi, & Foroumadi, 2018). Furthermore, a quinol derivative with a 4-(benzothiazol-2-yl) substituent exhibited significant anti-tumor activity against human breast, colon, and renal cancer cell lines (Wang, Jin, Myers, Glover, & Novak, 2009).
Anticonvulsant and Neuroprotective Effects
Compounds with benzothiazole core have also been synthesized and evaluated for their anticonvulsant and neuroprotective effects. For instance, a series of N-(substituted benzothiazol-2-yl)amide derivatives displayed promising anticonvulsant activities, with some compounds showing neuroprotective effects by lowering specific biomarker levels (Hassan, Khan, & Amir, 2012).
Molecular Structure and Chemical Reactivity Studies
Studies on the molecular structure and chemical reactivity of benzothiazole derivatives have been conducted to understand their properties better. For example, the molecular structures and vibrational wavenumbers of specific benzothiazole compounds were determined through quantum chemical calculations and spectroscopic techniques, providing insights into their chemical reactivity and potential as drug candidates (Ünsalan, Arı, Altunayar‐Unsalan, Bolelli, Boyukata, & Yalcin, 2020).
Antimicrobial and Antiviral Activities
Benzothiazole derivatives have also been explored for their antimicrobial and antiviral activities. Some derivatives were designed, synthesized, and showed promising antibacterial, antifungal, and antiviral activities against various pathogens (Patel, Agravat, & Shaikh, 2011). Another study highlighted that specific benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibited good antiviral and antibacterial activities, making them potential candidates for developing new antimicrobial agents (Tang, Wang, Zhong, Wang, Chen, He, & Xue, 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is the DprE1 protein . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, the DprE1 protein, leading to inhibition of its function . This interaction and the resulting changes disrupt the normal functioning of the Mycobacterium tuberculosis .
Biochemical Pathways
This compound affects the biochemical pathways associated with the DprE1 protein . The downstream effects of this disruption include the inhibition of the growth and survival of Mycobacterium tuberculosis .
Pharmacokinetics
It is suggested that the compound has a favourable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the growth and survival of Mycobacterium tuberculosis . This is achieved through the disruption of the DprE1 protein’s function .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-16-13-11-15(12-14-16)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,2H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDJXLBSCKINTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.